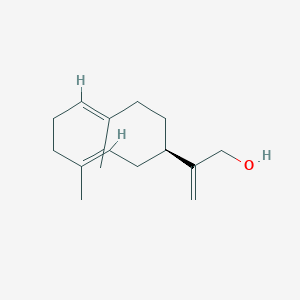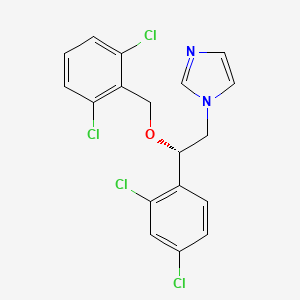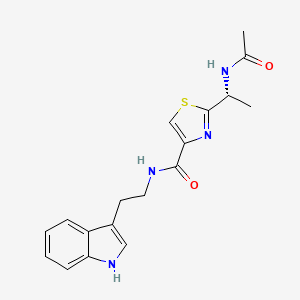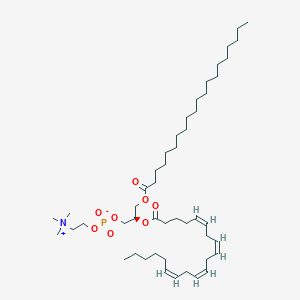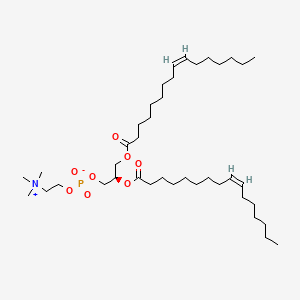
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which both phosphatidyl acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Aplicaciones Científicas De Investigación
Analysis and Monitoring
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is useful in monitoring the acyl migration process in lipids, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Stability and Interactions
Research by Jurak and Miñones Conde (2013) explored the interactions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with α-tocopherol (vitamin E), revealing its effects on membrane stability and phase behavior. This study provides insights into the molecular interactions within biological membranes (Jurak & Miñones Conde, 2013).
Membrane Phase and Dynamics
Singh and Ranganathan (2015) investigated the mixing of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine with oxidized phospholipids, examining the aggregation states and phase behavior. Their findings have implications for understanding lipid bilayer dynamics in different temperature and composition conditions (Singh & Ranganathan, 2015).
Hydrolysis Kinetics in Liposomes
Vernooij et al. (2002) described the hydrolysis kinetics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine in liposomes. This study is significant for understanding the stability and behavior of liposomal systems in various environmental conditions (Vernooij et al., 2002).
Structural Studies and Simulations
Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of mixed bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Their work contributes to the understanding of lipid membrane biophysics at a molecular level (Leekumjorn & Sum, 2006).
Lipid-Polymer Interactions
Kita-Tokarczyk et al. (2009) explored the interactions between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and amphiphilic block copolymers, providing insights into the behavior of lipid-polymer systems in monolayers and their potential applications in material science (Kita-Tokarczyk et al., 2009).
Membrane Phase Transitions
Pfeiffer et al. (2006) reported on the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixtures, exploring different mesophases and their transitions. This research aids in understanding the thermotropic behavior of lipid systems (Pfeiffer et al., 2006).
Propiedades
Nombre del producto |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C40H76NO8P |
Peso molecular |
730 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16-,19-17-/t38-/m1/s1 |
Clave InChI |
GPWHCUUIQMGELX-VHQDNGOZSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



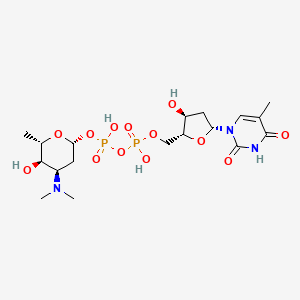
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
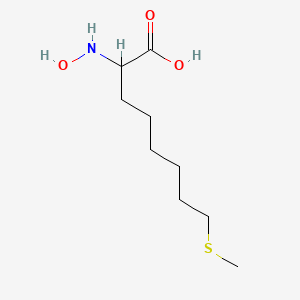
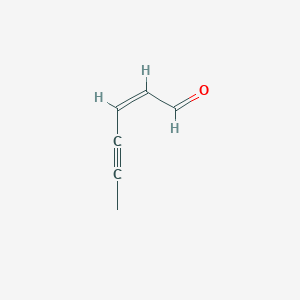

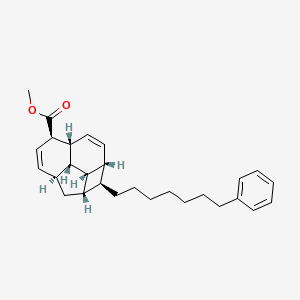
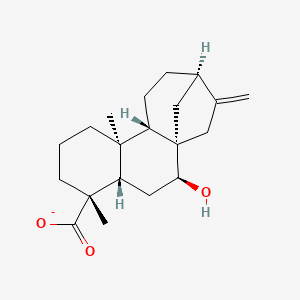
![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)
